molecular formula C9H12O2 B13289733 2-(Furan-2-YL)cyclopentan-1-OL

2-(Furan-2-YL)cyclopentan-1-OL

Cat. No.: B13289733
M. Wt: 152.19 g/mol
InChI Key: PMUQHXPULYBPSS-UHFFFAOYSA-N
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Description

2-(Furan-2-YL)cyclopentan-1-OL is an organic compound with the molecular formula C9H12O2 It is a member of the furan family, characterized by a furan ring attached to a cyclopentanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-YL)cyclopentan-1-OL can be achieved through several methods. One common approach involves the reaction of furan with cyclopentanone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-YL)cyclopentan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

2-(Furan-2-YL)cyclopentan-1-OL has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Furan-2-YL)cyclopentan-1-OL involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the cyclopentanol moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-YL)ethanol: Similar structure but with an ethanol moiety instead of cyclopentanol.

    2-(Furan-2-YL)propan-1-OL: Contains a propanol group instead of cyclopentanol.

    2-(Furan-2-YL)butan-1-OL: Features a butanol group in place of cyclopentanol.

Uniqueness

2-(Furan-2-YL)cyclopentan-1-OL is unique due to its combination of a furan ring and a cyclopentanol moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-(furan-2-yl)cyclopentan-1-ol

InChI

InChI=1S/C9H12O2/c10-8-4-1-3-7(8)9-5-2-6-11-9/h2,5-8,10H,1,3-4H2

InChI Key

PMUQHXPULYBPSS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C2=CC=CO2

Origin of Product

United States

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